N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a benzyl group, a furan ring, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with hydroxylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The benzyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its combination of a benzyl group, a furan ring, and a hydroxylamine moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
CAS Number | 918898-39-2 |
Molecular Formula | C16H19N3O |
Molecular Weight | 269.34 g/mol |
IUPAC Name | N-[1-[benzyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI Key | MHFYSJANMKDFDO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its hydroxylamine functional group, which allows it to participate in redox reactions. This interaction can modulate the activity of various enzymes and receptors, influencing several biological pathways:
- Oxidative Stress Modulation : The compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, potentially affecting drug metabolism and detoxification processes .
- Anticancer Potential : Preliminary studies suggest that its derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, indicating potential applications in seizure management .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a role in treating infections .
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating its potential as a natural antioxidant.
Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations above 50 µM. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .
Study 3: Enzyme Interaction
Research on the interaction of this compound with cytochrome P450 enzymes indicated that it could enhance the metabolism of certain drugs, potentially leading to altered pharmacokinetics. This was evidenced by increased clearance rates in animal models treated with the compound .
Properties
CAS No. |
918898-38-1 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[1-[benzyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C15H18N2O2/c1-13(16-18)10-17(12-15-8-5-9-19-15)11-14-6-3-2-4-7-14/h2-9,18H,10-12H2,1H3 |
InChI Key |
LASGWWHLOIMVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN(CC1=CC=CC=C1)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.